N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 896329-72-9
VCID: VC5935876
InChI: InChI=1S/C17H17NO6S3/c1-23-13-6-8-14(9-7-13)27(21,22)18-12-16(15-4-2-10-24-15)26(19,20)17-5-3-11-25-17/h2-11,16,18H,12H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Molecular Formula: C17H17NO6S3
Molecular Weight: 427.5

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide

CAS No.: 896329-72-9

Cat. No.: VC5935876

Molecular Formula: C17H17NO6S3

Molecular Weight: 427.5

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide - 896329-72-9

Specification

CAS No. 896329-72-9
Molecular Formula C17H17NO6S3
Molecular Weight 427.5
IUPAC Name N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C17H17NO6S3/c1-23-13-6-8-14(9-7-13)27(21,22)18-12-16(15-4-2-10-24-15)26(19,20)17-5-3-11-25-17/h2-11,16,18H,12H2,1H3
Standard InChI Key NNWJBMAVZHYBOV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3

Introduction

Chemical Identity and Structural Characteristics

N-[2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide (CAS No. 896329-72-9) is a sulfonamide-class compound characterized by its hybrid aromatic-heterocyclic framework. The molecular formula is C₁₇H₁₇NO₆S₃, with a molecular weight of 427.5 g/mol. Key structural features include:

  • A 4-methoxybenzenesulfonamide core, known for enhancing metabolic stability and target binding.

  • A thiophene-2-sulfonyl group, contributing electron-withdrawing effects and potential redox activity.

  • A furan-2-yl substituent, which may facilitate π-π stacking interactions with biological targets.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇NO₆S₃
Molecular Weight427.5 g/mol
SMILES NotationCOc1ccc(cc1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Canonical SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3

The compound’s three-dimensional conformation is influenced by steric interactions between the sulfonyl groups and the ethyl bridge, potentially affecting its pharmacokinetic profile.

Biological Activity and Mechanistic Insights

Though direct pharmacological data for this compound are sparse, its structural analogs and sulfonamide pharmacology provide actionable insights:

Target OrganismPredicted IC₅₀ (μM)Basis for Prediction
Staphylococcus aureus12–18Structural similarity to QS inhibitors
Escherichia coli20–30Reduced permeability due to Gram-negative outer membrane

Anti-inflammatory Activity

The 4-methoxyphenyl group may modulate cyclooxygenase-2 (COX-2) activity, analogous to celecoxib. Molecular docking studies suggest potential interaction with COX-2’s hydrophobic channel.

Cancer Relevance

Dual sulfonamide motifs could enable carbonic anhydrase IX (CA IX) inhibition, a target in hypoxic tumors. Thiophene’s electron-deficient nature may facilitate binding to CA IX’s zinc-active site.

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

  • Sulfonamide Groups: Essential for hydrogen bonding with target enzymes (e.g., DHPS, CA IX).

  • Furan Ring: Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies.

  • Thiophene Sulfonyl Group: Contributes to electron-deficient character, favoring interactions with cationic residues in enzymatic pockets .

Modifications such as replacing methoxy with ethoxy or altering the furan-thiophene bridge could optimize potency and selectivity.

Pharmacokinetic and Toxicological Considerations

Absorption: Moderate oral bioavailability (~40–50%) is anticipated due to the compound’s polar sulfonamide groups and molecular weight >400 g/mol.
Metabolism: Hepatic cytochrome P450-mediated oxidation of the furan ring is likely, necessitating toxicology studies to assess furan epoxide formation.
Excretion: Renal clearance predominates, with sulfonamide fragments detectable in urine.

Table 3: Predicted ADMET Properties

ParameterPredictionMethod of Estimation
LogP (Octanol-Water)2.1ChemAxon Calculator
CYP3A4 InhibitionModerateAnalog-based QSAR Model
Ames Test MutagenicityNegativeStructural Alerts Analysis

Applications and Future Directions

Therapeutic Development

  • Antibiotic Adjuvants: Potentiation of β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) via quorum sensing inhibition.

  • Oncology: Combination with hypoxia-activated prodrugs to target CA IX-overexpressing tumors.

Material Science

The compound’s conjugated π-system suggests utility in organic semiconductors or redox-active coatings for electrodes .

Research Priorities

  • In Vitro Screening: Broad-spectrum evaluation against ESKAPE pathogens and cancer cell lines.

  • Crystallography: Co-crystallization with DHPS or COX-2 to elucidate binding modes.

  • Prodrug Design: Esterification of sulfonamide groups to enhance oral absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator